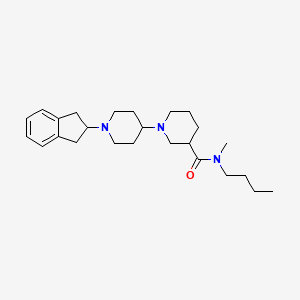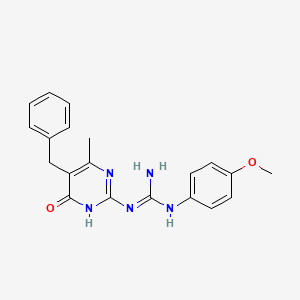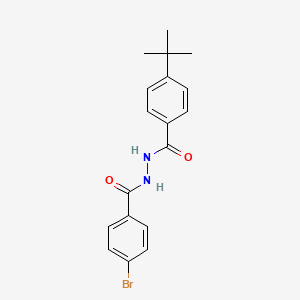
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide, also known as TAT-1, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. TAT-1 is a cell-penetrating peptide that has been used to deliver various molecules, including proteins, nucleic acids, and drugs, into cells.
Mécanisme D'action
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is a cell-penetrating peptide that can enter cells through various mechanisms, including endocytosis and direct translocation. This compound has been shown to interact with various cell surface receptors, including heparan sulfate proteoglycans and integrins, which facilitate its entry into cells. Once inside the cell, this compound can interact with various intracellular proteins and organelles, including the nucleus and mitochondria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in lab experiments is its ability to efficiently deliver various molecules into cells. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are various future directions for the use of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the optimization of this compound for the delivery of specific molecules into cells, such as CRISPR-Cas9 for gene editing. Additionally, the development of this compound analogs with improved properties, such as increased cell specificity and decreased toxicity, is an area of active research.
Méthodes De Synthèse
The synthesis of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin, and the Fmoc group is removed using piperidine. The carboxylic acid group of the C-terminal residue is activated with a coupling reagent, and the N-terminal amine of the next residue is added. This process is repeated until the desired sequence is obtained. This compound is then cleaved from the resin and purified using HPLC.
Applications De Recherche Scientifique
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been used in various scientific research applications, including drug delivery, gene therapy, and protein transduction. This compound has been shown to efficiently deliver various molecules into cells, including proteins, peptides, nucleic acids, and drugs. This compound has also been used to deliver therapeutic molecules, such as siRNA, into cells for the treatment of various diseases.
Propriétés
IUPAC Name |
5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)8-13(4,5)15-7-9(11(14)17)6-10(15)16/h9H,6-8H2,1-5H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHPIABGRTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)

![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)

![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5977035.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)
